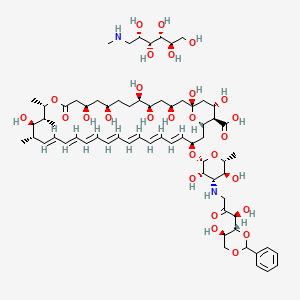
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B is a derivative of amphotericin B, a well-known antifungal agent. This compound has been modified to include a fructosyl group, which enhances its biological activity and stability. It has shown promising effects on tumor necrosis factor alpha synthesis and human immunodeficiency virus replication in macrophages .
Métodos De Preparación
The synthesis of 1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B involves several steps. The primary synthetic route includes the protection of the hydroxyl groups of fructose, followed by the introduction of the amino group at the 1-position. The benzylidene group is then introduced at the 4,6-positions to protect these hydroxyl groups during subsequent reactions. Finally, the protected fructosyl group is conjugated to amphotericin B under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of fructosyl derivatives and their interactions with other molecules.
Medicine: Its antifungal properties make it a potential candidate for the development of new antifungal therapies.
Mecanismo De Acción
The mechanism of action of 1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B involves its interaction with cellular membranes. The compound binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. Additionally, it has been shown to modulate the synthesis of tumor necrosis factor alpha and inhibit human immunodeficiency virus replication in macrophages .
Comparación Con Compuestos Similares
1-Deoxy-1-amino-4,6-O-benzylidene-fructosylamphotericin B can be compared with other similar compounds, such as:
Amphotericin B: The parent compound, known for its potent antifungal activity but also associated with significant toxicity.
Liposomal Amphotericin B: A formulation designed to reduce toxicity while maintaining efficacy.
Amphotericin B Lipid Complex: Another formulation aimed at reducing toxicity and improving pharmacokinetics.
The uniqueness of this compound lies in its enhanced stability and biological activity due to the fructosyl modification .
Propiedades
Número CAS |
136458-97-4 |
|---|---|
Fórmula molecular |
C67H104N2O27 |
Peso molecular |
1369.5 g/mol |
Nombre IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C60H87NO22.C7H17NO5/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+;/t34-,35-,36-,37+,39+,40+,41-,42-,43+,44+,45-,47+,48-,50+,51-,52+,53+,54+,55-,56+,58?,59-,60+;4-,5+,6+,7+/m00/s1 |
Clave InChI |
JSUJKMOBITWFIW-DLNBIMPSSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NCC(=O)[C@H]([C@H]4[C@@H](COC(O4)C5=CC=CC=C5)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-deoxy-1-amino-4,6-O-benzylidene-fructosyl-amphotericin B Amphotericin B, N-(1-deoxy-4,6-O-(phenylmethylene)-D-fructos-1-yl)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) MS 8209 MS-8209 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















